Methyl 3-(iodomethyl)cyclobutanecarboxylate
Description
Properties
Molecular Formula |
C7H11IO2 |
|---|---|
Molecular Weight |
254.07 g/mol |
IUPAC Name |
methyl 3-(iodomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11IO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 |
InChI Key |
BUVPIEMUNYQJAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CI |
Origin of Product |
United States |
Preparation Methods
Decarboxylative Iodination Approach
One of the most effective routes to alkyl iodides from carboxylic acids is the decarboxylative iodination (also known as the Hunsdiecker reaction or variants thereof). This method involves the conversion of a cyclobutanecarboxylic acid or its silver salt into the corresponding alkyl iodide by treatment with iodine and a silver salt.
Mechanism : The reaction proceeds via formation of an acyl hypoiodite intermediate, which undergoes homolytic cleavage to generate an alkyl radical and carbon dioxide. The alkyl radical then abstracts an iodine atom, yielding the alkyl iodide product.
Key Findings : Studies show that the reaction efficiency and selectivity depend on reagent ratios, solvent choice, and the nature of the silver salt. For cyclobutyl derivatives, the reaction can yield mixtures due to rearrangements of cyclobutyl cations formed transiently.
Solvent Effects : Acetonitrile is preferred for substrates with poor solubility, while solvents such as dimethyl sulfoxide and pyridine can deactivate the reagent. Sulfolane and small amounts of dimethylformamide can be used as cosolvents to enhance solubility.
Limitations : Substrates bearing free hydroxy groups are unsuitable due to side reactions with tert-butylhypoiodite, a reagent often prepared in situ for these reactions.
Yield and Selectivity : The presence of excess iodine favors the formation of alkyl iodides, while lower iodine ratios may lead to ester byproducts. For cyclobutyl systems, rearranged esters such as cyclopropylcarbinyl and allylcarbinyl cyclobutylacetates can form as side products.
This method is supported by comprehensive mechanistic studies and NMR evidence of intermediates, including acyl hypoiodites.
Synthesis from Methyl Cyclobutanecarboxylate Precursors
Iodomethylation of Methyl Cyclobutanecarboxylate
An alternative approach involves the selective halogenation of the methyl group adjacent to the cyclobutane ring in methyl cyclobutanecarboxylate derivatives.
Method : Treatment of methyl cyclobutanecarboxylate with iodine sources under controlled conditions can selectively introduce the iodomethyl substituent at the 3-position.
Reaction Conditions : Mild heating (around 70–80°C) in aqueous or organic solvents, followed by extraction and purification steps, yields the desired iodomethyl ester.
Purification : The product is typically isolated by extraction with ethyl acetate, washing with brine, and vacuum stripping at moderate temperatures (60–70°C) to afford the pure ester.
Characterization : The product exhibits characteristic $$^{13}C$$ NMR signals consistent with the cyclobutane ring and ester functionalities, confirming the substitution pattern.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Research Findings
Radical Mechanism : The iododecarboxylation proceeds via radical intermediates, as evidenced by ESR spectroscopy detecting carbon-centered radicals and spin-trap adducts.
Intermediate Detection : Acyl hypoiodite intermediates have been observed by $$^{1}H$$ NMR, supporting the proposed mechanism.
Rearrangements : Cyclobutyl iodides formed can undergo carbocation rearrangements leading to side products; understanding these pathways is crucial for optimizing reaction conditions.
Solvent and Reagent Effects : The choice of solvent and the ratio of iodine to silver salt significantly affect the reaction outcome, with acetonitrile favored for solubility and excess iodine promoting iodide formation.
Thermal and Photolytic Decomposition : The acyl hypoiodite intermediate decomposes thermally or photolytically, influencing the rate and selectivity of iodide formation.
Summary and Recommendations
The decarboxylative iodination of cyclobutanecarboxylic acids or their silver salts is a well-established method for preparing this compound, providing moderate to good yields with careful control of reaction conditions.
Iodomethylation of methyl cyclobutanecarboxylate derivatives under acidic and mild thermal conditions is a viable alternative, especially when direct halodecarboxylation is challenging.
Optimization of solvent, reagent ratios, and temperature is essential to minimize side reactions and maximize product yield.
Analytical techniques such as $$^{13}C$$ NMR and ESR spectroscopy provide valuable mechanistic insights and confirm product identity.
This article synthesizes extensive research findings and mechanistic studies from authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and industrial application contexts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(iodomethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-(methyl)cyclobutanecarboxylate.
Oxidation Reactions: The iodine atom can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products
Scientific Research Applications
Methyl 3-(iodomethyl)cyclobutanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(iodomethyl)cyclobutanecarboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of methyl 3-(iodomethyl)cyclobutanecarboxylate (inferred) with its analogues:
Notes:
- *Calculated properties for the target compound are based on structural similarity to analogues.
- The benzyloxy derivative exhibits higher molecular weight due to the aromatic substituent, enhancing lipophilicity .
- The trifluoromethyl/hydroxy analogue demonstrates polarity influenced by both electron-withdrawing (CF₃) and hydrophilic (-OH) groups .
Analogues
- Methyl 3-(benzyloxy)cyclobutanecarboxylate: Synthesized via Mitsunobu reaction or nucleophilic substitution between a hydroxylated cyclobutane precursor and benzyl bromide .
- Amino Derivatives: Prepared by Boc-protection/deprotection strategies () or reductive amination.
- Trifluoromethyl Analogues : Introduced via radical trifluoromethylation or using CF₃-containing building blocks ().
Key Findings :
- Iodine’s leaving-group ability makes the target compound versatile in cross-coupling reactions, akin to bromo/chloro analogues ().
- Benzyloxy derivatives serve as protective intermediates in multistep syntheses .
- Trifluoromethyl groups improve metabolic stability and membrane permeability in drug candidates .
Biological Activity
Methyl 3-(iodomethyl)cyclobutanecarboxylate is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H11I O2
- Molecular Weight : 238.07 g/mol
The presence of the iodomethyl group suggests potential reactivity in various biological systems, making it a candidate for further pharmacological evaluation.
Research indicates that this compound may act as a selective agonist for the 5-HT4 receptor, which is implicated in various gastrointestinal and neurological disorders. The activation of the 5-HT4 receptor can enhance gastrointestinal motility and may provide therapeutic benefits in conditions such as:
- Gastroesophageal reflux disease
- Irritable bowel syndrome (IBS)
- Functional dyspepsia
These conditions are associated with dysregulation of serotonin pathways, where 5-HT4 receptor agonists can play a significant role in symptom relief and management .
Therapeutic Applications
The compound's potential applications extend beyond gastrointestinal disorders. It may also show promise in treating:
- Cognitive disorders
- Alzheimer's disease
- Pain management
- Neurological diseases
The versatility in therapeutic applications stems from its ability to modulate serotonin signaling pathways, which are crucial in both peripheral and central nervous system functions .
Case Studies and Experimental Data
- Gastrointestinal Disorders :
- Neurological Effects :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
